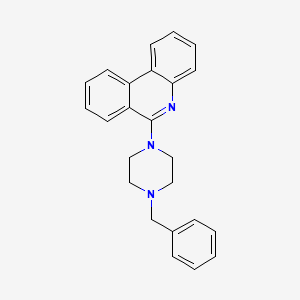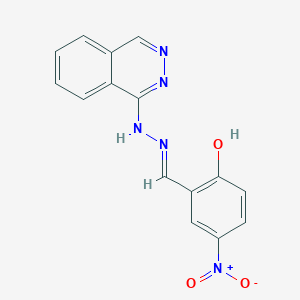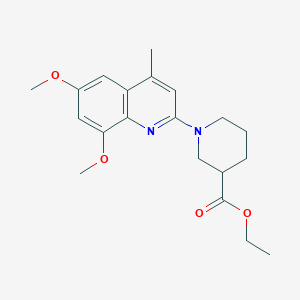
6-(4-benzyl-1-piperazinyl)phenanthridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-benzyl-1-piperazinyl)phenanthridine, also known as BPIP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BPIP belongs to the phenanthridine family and has a unique structure that allows it to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 6-(4-benzyl-1-piperazinyl)phenanthridine is not fully understood, but it is believed to interact with various biological targets. This compound has been shown to bind to DNA and inhibit topoisomerase activity, which may contribute to its anti-cancer effects. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to reduced cell proliferation. This compound has also been shown to reduce the production of inflammatory cytokines, leading to reduced inflammation. Additionally, this compound has been shown to disrupt bacterial cell membranes, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-benzyl-1-piperazinyl)phenanthridine has several advantages and limitations for lab experiments. One advantage is its potent activity against cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory and anti-microbial properties, making it a versatile compound for various research applications. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for 6-(4-benzyl-1-piperazinyl)phenanthridine research. One direction is to investigate its potential as a cancer therapy in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with biological targets. Furthermore, this compound derivatives could be synthesized and tested for their potential therapeutic properties. Finally, this compound could be investigated for its potential as an anti-microbial agent in various applications, such as food preservation and medical device coatings.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has shown potential as a therapeutic agent in various scientific research studies. This compound has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties, and has been shown to interact with various biological targets. While there are limitations to this compound research, such as its limited solubility in aqueous solutions, there are several future directions for this compound research, including investigating its potential as a cancer therapy in vivo and synthesizing this compound derivatives for further study.
Méthodes De Synthèse
The synthesis of 6-(4-benzyl-1-piperazinyl)phenanthridine involves a multi-step process that starts with the reaction of 2-phenylacetonitrile with 4-chloroaniline to form 6-(4-chlorophenyl)phenanthridine. This intermediate is then reacted with benzylpiperazine in the presence of a palladium catalyst to yield the final product, this compound. The purity of the compound is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
6-(4-benzyl-1-piperazinyl)phenanthridine has shown potential as a therapeutic agent in various scientific research studies. It has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. This compound has also been investigated for its anti-microbial properties, with studies showing that it has potent activity against various bacteria and fungi.
Propriétés
IUPAC Name |
6-(4-benzylpiperazin-1-yl)phenanthridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3/c1-2-8-19(9-3-1)18-26-14-16-27(17-15-26)24-22-12-5-4-10-20(22)21-11-6-7-13-23(21)25-24/h1-13H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRYXZKXMAAGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=CC=CC=C4C5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[2-(4-methoxybenzyl)morpholin-4-yl]carbonyl}-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B6072736.png)

![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide](/img/structure/B6072743.png)
![2-(2,4-dimethoxyphenyl)-5-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}-1,3-oxazole](/img/structure/B6072748.png)
![(2-methoxy-1-methylethyl){[6-methoxy-3'-(1H-pyrazol-3-yl)-3-biphenylyl]methyl}amine trifluoroacetate](/img/structure/B6072765.png)

![N-(2,6-dimethylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6072770.png)
![N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}-2-furamide](/img/structure/B6072775.png)
![2-methyl-7-[(3-phenyl-5-isoxazolyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6072784.png)
![1-(5-{[3-(1-naphthoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B6072790.png)
![2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B6072806.png)
![N-(4-ethoxyphenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6072825.png)
![1-{2-[(4-acetyl-1-piperazinyl)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6072831.png)
![4-({[(2-methoxyphenyl)acetyl]amino}methyl)benzoic acid](/img/structure/B6072835.png)
